REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:13]=[CH:12][C:10](N)=[C:9]([F:14])[CH:8]=1.N([O-])=O.[Na+].NS(O)(=O)=O.[C:24]([OH:28])(=[O:27])[CH:25]=[CH2:26]>O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[Br:6][C:7]1[CH:13]=[CH:12][C:10]([CH:26]=[CH:25][C:24]([OH:28])=[O:27])=[C:9]([F:14])[CH:8]=1 |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
236 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)O
|
Name
|
diazonium salt
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=CC(=O)O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |